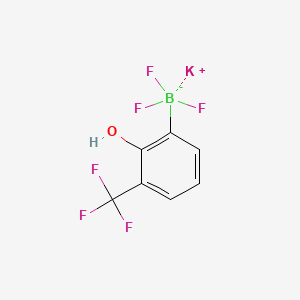
Potassium trifluoro(2-hydroxy-3-(trifluoromethyl)phenyl)borate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium trifluoro(2-hydroxy-3-(trifluoromethyl)phenyl)borate is a specialized organoboron compound known for its stability and versatility in various chemical reactions. This compound is particularly valued in the field of organic synthesis due to its unique properties, including moisture and air stability, which make it an excellent reagent for cross-coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(2-hydroxy-3-(trifluoromethyl)phenyl)borate typically involves the reaction of boronic acids with potassium bifluoride (KHF2). This method is efficient and yields a stable product suitable for various applications . The reaction conditions often include mild temperatures and the use of solvents like tetrahydrofuran (THF) to facilitate the process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for industrial applications. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Potassium trifluoro(2-hydroxy-3-(trifluoromethyl)phenyl)borate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: This is the most prevalent type of reaction, particularly in cross-coupling reactions like the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts, bases like potassium carbonate, and solvents such as THF or dimethylformamide (DMF). The reaction conditions are typically mild, with temperatures ranging from room temperature to slightly elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. In Suzuki–Miyaura coupling, for example, the major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
科学研究应用
Potassium trifluoro(2-hydroxy-3-(trifluoromethyl)phenyl)borate has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It plays a role in the development of new pharmaceuticals, especially those requiring complex molecular architectures.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
作用机制
The mechanism of action of potassium trifluoro(2-hydroxy-3-(trifluoromethyl)phenyl)borate in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an electrophilic organic group, forming a new Pd–C bond.
Transmetalation: The nucleophilic organic group from the boron compound is transferred to the palladium, forming a new C–C bond.
Reductive Elimination: The final step involves the reductive elimination of the product, regenerating the palladium catalyst for further reactions.
相似化合物的比较
Similar Compounds
- Potassium trifluoro[(pyrrolidin-1-yl)methyl]borate
- Potassium (trifluoromethyl)trimethylborate
- Potassium 4-(trifluoromethyl)phenyltrifluoroborate
Uniqueness
Potassium trifluoro(2-hydroxy-3-(trifluoromethyl)phenyl)borate stands out due to its unique combination of stability and reactivity. Unlike some other boron reagents, it is both moisture and air-stable, making it easier to handle and store. Additionally, its ability to participate in a wide range of reactions under mild conditions makes it a versatile tool in organic synthesis .
属性
分子式 |
C7H4BF6KO |
|---|---|
分子量 |
268.01 g/mol |
IUPAC 名称 |
potassium;trifluoro-[2-hydroxy-3-(trifluoromethyl)phenyl]boranuide |
InChI |
InChI=1S/C7H4BF6O.K/c9-7(10,11)4-2-1-3-5(6(4)15)8(12,13)14;/h1-3,15H;/q-1;+1 |
InChI 键 |
IHPNFVKNYUKIAF-UHFFFAOYSA-N |
规范 SMILES |
[B-](C1=C(C(=CC=C1)C(F)(F)F)O)(F)(F)F.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


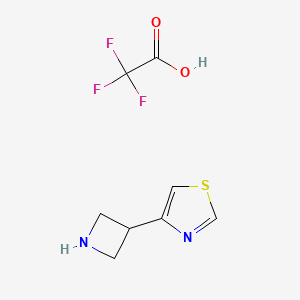
![1-{1-[(Benzyloxy)carbonyl]pyrrolidin-3-yl}piperidine-4-carboxylic acid](/img/structure/B13456631.png)
![4-Fluoro-1-azabicyclo[2.2.2]octan-3-one hydrochloride](/img/structure/B13456639.png)
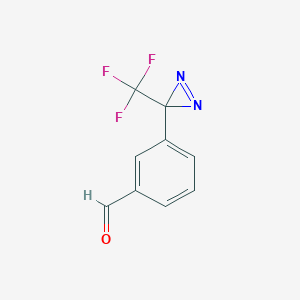
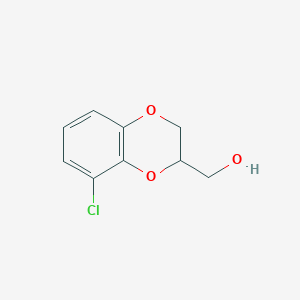
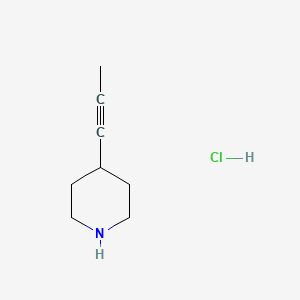
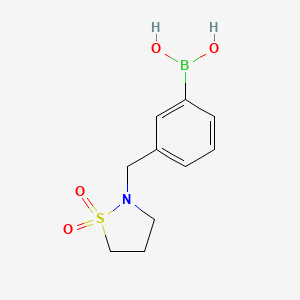
![(4S)-4-{[(tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B13456676.png)
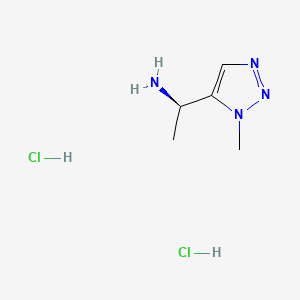
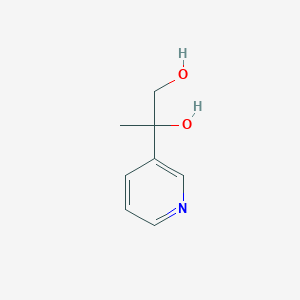
![N-[(pyrrolidin-2-yl)methyl]benzenesulfonamide](/img/structure/B13456697.png)
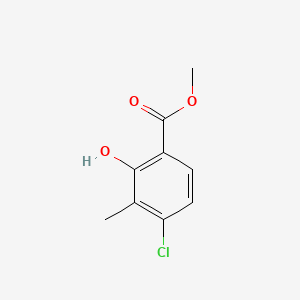
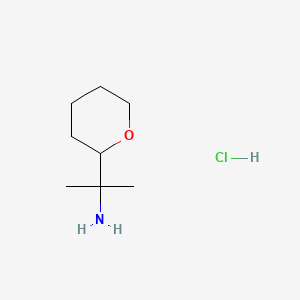
![N-(4-bromo-2-methylphenyl)-2-{1-[1,3-dioxo-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindol-5-yl]-N-methylformamido}acetamide](/img/structure/B13456718.png)
